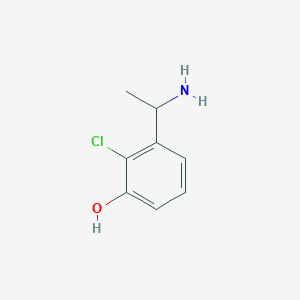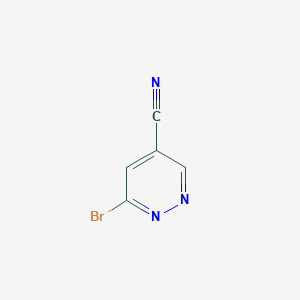
(3-methyl-1-benzofuran-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1-benzofuran-7-yl)methanol, also known as 3-MBF, is an aromatic alcohol compound that is widely used in scientific research. It is a versatile compound with a range of applications in chemistry, biochemistry, and pharmacology. 3-MBF is a relatively new compound, having only been discovered in the last decade. It has been found to have a wide range of biochemical and physiological effects, as well as several advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
(3-methyl-1-benzofuran-7-yl)methanol has a range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the synthesis of various compounds such as amines, alcohols, and phenols. (3-methyl-1-benzofuran-7-yl)methanol has also been used in the development of new drugs, and it has been found to have potential applications in the treatment of certain cancers.
Mecanismo De Acción
The mechanism of action of (3-methyl-1-benzofuran-7-yl)methanol is not yet fully understood. However, it is believed that (3-methyl-1-benzofuran-7-yl)methanol acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, (3-methyl-1-benzofuran-7-yl)methanol has been found to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
(3-methyl-1-benzofuran-7-yl)methanol has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, (3-methyl-1-benzofuran-7-yl)methanol has been found to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes. For example, (3-methyl-1-benzofuran-7-yl)methanol has been found to have an effect on the activity of the serotonin receptor, which can lead to the modulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-methyl-1-benzofuran-7-yl)methanol has several advantages and limitations for lab experiments. One advantage of (3-methyl-1-benzofuran-7-yl)methanol is that it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, (3-methyl-1-benzofuran-7-yl)methanol is a relatively stable compound, which makes it suitable for long-term storage. However, (3-methyl-1-benzofuran-7-yl)methanol is also a relatively toxic compound, and it should be handled with caution in the laboratory.
Direcciones Futuras
There are several potential future directions for (3-methyl-1-benzofuran-7-yl)methanol. One potential direction is the development of new drugs and therapies based on (3-methyl-1-benzofuran-7-yl)methanol. Additionally, (3-methyl-1-benzofuran-7-yl)methanol could be used to study the effects of enzyme inhibition on various biochemical processes, as well as to study the interaction of (3-methyl-1-benzofuran-7-yl)methanol with various receptors in the body. Furthermore, (3-methyl-1-benzofuran-7-yl)methanol could be used to develop new compounds with a range of applications in chemistry, biochemistry, and pharmacology.
Métodos De Síntesis
(3-methyl-1-benzofuran-7-yl)methanol is synthesized from 1-benzofuran-7-ylmethanol using a two-step reaction. The first step involves the reaction of 1-benzofuran-7-ylmethanol with aqueous sodium hydroxide. This reaction results in the formation of the sodium salt of 1-benzofuran-7-ylmethanol. The second step involves the reaction of the sodium salt with acetic anhydride in the presence of a base. This reaction results in the formation of (3-methyl-1-benzofuran-7-yl)methanol.
Propiedades
IUPAC Name |
(3-methyl-1-benzofuran-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZTUYXDUIGXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzofuran-7-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)
![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)


![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)
